molecular formula C9H7MnO3<br>C9H7MnO3- B1676443 Methylcymantrene CAS No. 12108-13-3

Methylcymantrene

Cat. No.: B1676443
CAS No.: 12108-13-3
M. Wt: 218.09 g/mol
InChI Key: KPKMQYCSOVZNMI-UHFFFAOYSA-N
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Description

Methylcyclopentadienyl manganese tricarbonyl (MMT) is an organomanganese compound with the formula (C5H4CH3)Mn(CO)3[]. Methylcyclopentadienyl manganese tricarbonyl  has been widely applied in energetic and biomedical-related fields[]. It has shown high colloidal stability and good performance in magnetic-dependent diagnosis and therapies such as magnetic resonance imaging (MRI) and magnetic hyperthermia (MH), due to its high magnetization and moderate coercivity[]. The carbon content protects Methylcyclopentadienyl manganese tricarbonyl  from oxidation and corrosion (ion release), which prolongs its lifetime and reduces its toxicity in physiological environments[].

In terms of its synthesis, Methylcyclopentadienyl manganese tricarbonyl  forms manganese particles when burned[]. The rate of production and the properties of the resulting particles depend on various factors, including the conditions under which the compound is burned[].

Synthetic Analysis

Reaction Equation:

The synthesis reaction equation for Methylcyclopentadienyl manganese tricarbonyl  is as follows:(C5​H4​CH3​)Mn(CO)3​+2H2​→(C5​H4​CH3​)Mn(CO)2​+2H2​O

This reaction involves the reaction of methylcyclopentadienyl manganese tricarbonyl with hydrogen gas to yield the corresponding dicarbonyl complex[][].

Reaction Conditions:

The synthesis of Methylcyclopentadienyl manganese tricarbonyl  typically occurs under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Elevated temperatures (around 100–150 °C) and moderate pressures (1–10 atm) are employed.

Reaction Steps:

The key steps involve the reduction of Methylcyclopentadienyl manganese tricarbonyl  using hydrogen gas.

The reaction proceeds via the loss of one carbonyl ligand to form the dicarbonyl complex.

Safety and Environmental Protection:

Safety issues include flammability and toxicity. Methylcyclopentadienyl manganese tricarbonyl  is flammable and toxic if ingested or inhaled.

Environmental impact relates to manganese release during combustion[][].

Molecular Structure

Atomic Arrangement:

Methylcyclopentadienyl manganese tricarbonyl  consists of three main components: a central manganese (Mn) atom, a cyclopentadienyl (C₅H₄CH₃) ligand, and three carbonyl (CO) ligands.

The Mn atom is bonded to the cyclopentadienyl ring and the carbonyl ligands[][][].

Bonding Types:

The Mn–C bond between the Mn atom and the cyclopentadienyl ligand is a σ-bond.

The Mn–C bond between the Mn atom and the carbonyl ligands involves both σ-bonds and π-bonds due to the presence of the CO ligands.

Geometry:

Methylcyclopentadienyl manganese tricarbonyl  adopts a tetrahedral coordination geometry around the Mn atom.

The three carbonyl ligands occupy three of the four coordination sites around the Mn center, while the cyclopentadienyl ligand occupies the fourth site.

Electron Cloud Distribution:

The cyclopentadienyl ligand contributes electron density to the Mn center, enhancing its electron cloud distribution.

The carbonyl ligands also contribute electron density through their π-bonds[][][].

Stereochemistry:

Methylcyclopentadienyl manganese tricarbonyl  exhibits chirality due to the asymmetric arrangement of the cyclopentadienyl ligand.

It has two enantiomers: Λ-Methylcyclopentadienyl manganese tricarbonyl  (left-handed) and Δ-Methylcyclopentadienyl manganese tricarbonyl  (right-handed).

Resonance Structures:

Methylcyclopentadienyl manganese tricarbonyl  does not have traditional resonance structures like organic molecules[][][].

However, the π-bonding interactions between the Mn and carbonyl ligands can be considered as a form of resonance.

Mechanism of Action

Target of Action:

Methylcyclopentadienyl manganese tricarbonyl  primarily acts on the combustion process within internal combustion engines.

Its primary target is the catalytic converter, specifically the metallic catalyst (usually platinum or palladium) present in the converter[][].

Mode of Action:

Methylcyclopentadienyl manganese tricarbonyl  decomposes during combustion, releasing manganese atoms.

These manganese atoms interact with the metallic catalyst in the catalytic converter.

The interaction enhances the oxidation of unburned hydrocarbons and carbon monoxide in the exhaust gases.

Essentially, Methylcyclopentadienyl manganese tricarbonyl  facilitates the catalytic conversion of harmful emissions into less toxic compounds.

Result of Action:

The enhanced catalytic activity due to Methylcyclopentadienyl manganese tricarbonyl  leads to:

Reduced emissions of unburned hydrocarbons and carbon monoxide.

Improved fuel efficiency by promoting more complete combustion.

Increased octane rating of gasoline, improving engine performance.

Extended catalyst lifespan by preventing carbon buildup[][].

Action Environment:

Methylcyclopentadienyl manganese tricarbonyl’s effectiveness is influenced by:

Temperature: Optimal catalytic activity occurs at elevated temperatures.

Fuel composition: Methylcyclopentadienyl manganese tricarbonyl  interacts differently with various gasoline formulations.

Engine design: Engine parameters affect Methylcyclopentadienyl manganese tricarbonyl’s impact on emissions[][].

Physical Properties

State:

Methylcyclopentadienyl manganese tricarbonyl  exists as a liquid at standard temperature and pressure (STP).

It is typically a pale yellow to dark orange liquid[].

Color and Appearance:

Methylcyclopentadienyl manganese tricarbonyl  appears as a pale yellow to dark orange liquid.

Its appearance is smooth (liquid form)[].

Density:

The density of Methylcyclopentadienyl manganese tricarbonyl  is approximately 1.38 g/cm³[].

Melting Point and Boiling Point:

Methylcyclopentadienyl manganese tricarbonyl  has a melting point of −1 °C (30 °F;  272 K).

The boiling point range is 232 to 233 °C (450 to 451 °F;  505 to 506 K) [].

Solubility:

Methylcyclopentadienyl manganese tricarbonyl  exhibits low solubility in water.

It is more soluble in hydrocarbons (such as petrol), ether, alcohol, and tetrahydrofuran (THF)[].

Electrical Conductivity and Thermal Conductivity:

Methylcyclopentadienyl manganese tricarbonyl  is not known for significant electrical conductivity.

Chemical Properties

Chemical Reaction Types:

Methylcyclopentadienyl manganese tricarbonyl  can participate in several chemical reactions, including:

Ligand exchange reactions: Methylcyclopentadienyl manganese tricarbonyl  can replace one or more carbonyl ligands with other ligands.

Redox reactions: Methylcyclopentadienyl manganese tricarbonyl  undergoes redox processes due to the presence of manganese in different oxidation states[][].

Reactivity:

Methylcyclopentadienyl manganese tricarbonyl  is reactive with:

Oxygen: It can oxidize and decompose in air.

Water: Hydrolysis occurs, leading to the release of manganese ions.

Acids and bases: Methylcyclopentadienyl manganese tricarbonyl  reacts with both acidic and basic solutions.

Redox Property:

Methylcyclopentadienyl manganese tricarbonyl  exhibits reducing properties due to the presence of carbonyl ligands.

It can donate electrons during redox reactions.

Acidity and Alkalinity:

Methylcyclopentadienyl manganese tricarbonyl  is neutral in terms of acidity and alkalinity.

It does not significantly affect pH.

Stability:

Methylcyclopentadienyl manganese tricarbonyl  is moderately stable under normal conditions.

It decomposes over time due to oxidation and hydrolysis.

Light exposure accelerates its decomposition[][].

Biochemical Properties

Methylcyclopentadienyl manganese tricarbonyl (Methylcymantrene) is an organomanganese compound[]. It has been used for over 50 years as an octane-boosting gasoline additive[]. When burned, Methylcyclopentadienyl manganese tricarbonyl  forms manganese particles, which increase atmospheric metal concentrations[].

Cellular Effects: Methylcyclopentadienyl manganese tricarbonyl  has been associated with motor and cognitive disturbances, referred to as Manganism[]. The combustion of Methylcyclopentadienyl manganese tricarbonyl  releases manganese, a potent neurotoxin when inhaled[]. In vehicles, it can leave deposits that degrade the performance of pollution control systems[].

Molecular Mechanism: Methylcyclopentadienyl manganese tricarbonyl  has a half-life of less than two minutes, breaking down into manganese oxide and carbonates[]. This rapid decomposition under light exposure is a significant characteristic of Methylcyclopentadienyl manganese tricarbonyl’s stability profile[].

Time Effect: The effects of Methylcyclopentadienyl manganese tricarbonyl  can change over time. For example, the analysis time for detecting toxicity in Methylcyclopentadienyl manganese tricarbonyl  has improved considerably, bringing it down to 3 minutes per sample[]. Furthermore, the combustion of Methylcyclopentadienyl manganese tricarbonyl  leads to the emission of Mn particles, which can increase over time[].

Scientific Research Applications

Gasoline Additive and Octane Booster:

Initially, Methylcyclopentadienyl manganese tricarbonyl  was marketed as a supplement for leaded gasoline to enhance its octane rating.Later, it was also used in unleaded gasoline until 1977.Ethyl Corporation obtained a waiver from the U.S. EPA, allowing Methylcyclopentadienyl manganese tricarbonyl  use in US unleaded gasoline at a treat rate equivalent to 8.3 mg Mn/L[].

Doping of ZnSe Nanocrystals:

Methylcyclopentadienyl manganese tricarbonyl  can be employed for doping ZnSe nanocrystals, enhancing their optical and electronic properties[].

Aldol Addition Reactions:

As a reactant, Methylcyclopentadienyl manganese tricarbonyl  participates in aldol addition reactions, which are important in organic synthesis[].

Complex Formation:

Methylcyclopentadienyl manganese tricarbonyl  serves as a precursor for the preparation of homo- and heteronuclear mixed biscarbene complexes.These complexes often incorporate conjugated bithiophene units, making them relevant for materials science and catalysis[].

Thin Film Atomic Layer Depositions:

Researchers have explored the reaction of Methylcyclopentadienyl manganese tricarbonyl  on silicon oxide surfaces.This work has implications for thin film atomic layer depositions, a technique used in semiconductor manufacturing and surface engineering[].

Molecular Fragmentation Studies:

Shaped femtosecond laser pulses have been employed to study molecular fragmentation.

Methylcyclopentadienyl manganese tricarbonyl  is one of the compounds investigated in these studies[].

Product Comparison

Methylcyclopentadienyl manganese tricarbonyl,Ferrocene: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure: Both Methylcymantrene and Ferrocene are organometallic compounds, meaning they contain a metal atom (manganese in this compound and iron in Ferrocene) bonded to a carbon atom of an organic molecule[]. In this compound, the manganese atom is bonded to a methylcyclopentadienyl ring and three carbonyl groups[]. In Ferrocene, the iron atom is sandwiched between two cyclopentadienyl rings[].

Use as Fuel Additives: Both this compound and Ferrocene have been used as antiknock agents in gasoline[]. They are added to gasoline to increase its octane rating, which helps improve engine performance and reduce knocking[].

Environmental Impact: Both this compound and Ferrocene, like many organometallic compounds, can have environmental impacts. Their use in gasoline can lead to the release of metal particles into the environment[].

Differences

Chemical Structure: The most significant difference between this compound and Ferrocene is their chemical structure[]. This compound has a manganese atom bonded to a methylcyclopentadienyl ring and three carbonyl groups[]. On the other hand, Ferrocene has an iron atom sandwiched between two cyclopentadienyl rings[].

Metal Used: this compound contains manganese, while Ferrocene contains iron. This difference in metal is lead to different properties and reactivities.

Physical: this compound is a pale yellow to dark orange liquid with a faint, pleasant odor[]. It has low vapor pressure, limited water solubility, and rapid decomposition under light exposure[]. On the other hand, Ferrocene is an orange solid at room temperature.

Health Impact: While both this compound and Ferrocene can have health impacts, the specific effects is vary. For example, a study has shown that this compound can alter behavior and cause ultrastructural changes in the substantia nigra of rats[]. The health impacts of Ferrocene is vary depending on the level and duration of exposure.

Related Small Molecules

Gadoteridol,Xylosucrose,(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate,Allantoxanamide,2-Amino-3-bromo-5-fluoropyridine,2-Amino-3-bromo-5-fluoropyridine,Dirhodium tetraacetate,3-Chloro-2,4-difluorobenzoic acid,Maltotriitol,11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester

Future Directions

Environmental Impact and Exposure:Methylcyclopentadienyl manganese tricarbonyl (Methylcymantrene) has been used as a gasoline octane enhancer since the 1970s in the U.S. and in Canada. Research indicates that this compound results in significantly lower NOx emissions, with less than 15% of the manganese from this compound combustion emitted from the tailpipe, mostly as manganese phosphate, manganese sulfate, and a small amount of manganese oxide. Studies in Toronto confirmed that exposures to airborne PM2.5 Mn in the general population are quite low and well within safe limits determined by the U.S. EPA and other standard-setting bodies. Ambient levels of airborne manganese in Toronto are about the same as those in areas where this compound is not used[].

Environmental Fate and Transformation Pathways:this compound's potential ecological and human exposure through surface water and groundwater ecosystems has raised concerns. To evaluate its environmental risks, its fate constants and transformation pathways must be known. This compound has been found to be fairly stable in aquifer materials and sediments with half-lives ranging from 0.2 to 1.5 years. However, it photolyzes rapidly in distilled water, with a half-life of approximately 1 minute in midday sunlight. Photodegradation products include cyclopentadiene, methyl cyclopentadiene, carbon monoxide, and a manganese carbonyl that oxidizes to trimanganese tetroxide[].

Health Risk Uncertainties and Research Needs:With the increased use of this compound in the United States, attention to its potential public health impacts has grown. The U.S. Environmental Protection Agency has considered the qualitative types of toxic effects associated with inhaled manganese, conducting extensive exposure-response analyses. However, due to limitations in available data, there are inherent uncertainties in estimating health risks in a definitive or quantitative manner. Further research in health effects, emission characterization, and exposure analysis is necessary for improved health risk characterization.

Properties

IUPAC Name

carbon monoxide;manganese;2-methylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7.3CO.Mn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H3;;;;/q-1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSGJCJSRBFZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7MnO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12108-13-3
Record name METHYL CYCLOPENTADIENYL MANGANESE TRICARBONYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E52JN2L3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does MMT induce toxicity in cells?

A1: Research suggests that MMT exerts its toxic effects primarily through oxidative stress and disruption of mitochondrial function. [, , ] In dopaminergic cells, MMT exposure leads to a rapid increase in reactive oxygen species (ROS), followed by the release of mitochondrial cytochrome C, and subsequent activation of caspases, ultimately leading to apoptotic cell death. [, ] This mitochondrial-dependent apoptotic cascade is further exacerbated by the proteolytic activation of protein kinase C delta (PKCδ). []

Q2: What specific cell types are particularly vulnerable to MMT toxicity, and why?

A2: Studies indicate that dopamine-producing cells exhibit heightened sensitivity to MMT's cytotoxic effects compared to non-dopaminergic cells. [] This vulnerability likely stems from MMT's ability to deplete dopamine, potentially through cytoplasmic vesicular release, a mechanism observed with other dopaminergic neurotoxicants. []

Q3: What is the molecular structure and formula of MMT?

A3: Methylcyclopentadienyl manganese tricarbonyl (MMT) is an organometallic compound with the molecular formula C9H7MnO3. It comprises a manganese atom coordinated to three carbonyl ligands and a methylcyclopentadienyl ring. [, , ]

Q4: How is the structure of MMT confirmed using spectroscopic techniques?

A4: The structure of MMT can be elucidated using various spectroscopic techniques. Proton Magnetic Resonance (PMR) studies in the nematic phase have been employed to determine the geometry of the proton skeleton in MMT. [] Additionally, infrared (IR) spectroscopy is widely utilized to identify the characteristic carbonyl (CO) stretching vibrations of MMT, providing insights into its molecular structure and interactions. [, ]

Q5: How does MMT interact with soil?

A5: Studies using diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and mass spectrometry have shown that MMT can persist in soil for extended periods, even up to eight months, when introduced through gasoline spills. [] It appears that MMT is stabilized by physisorption onto soil particles, preventing its rapid degradation. [] This persistence raises concerns about the long-term environmental impact of MMT contamination from gasoline spills.

Q6: What is the primary application of MMT?

A6: MMT has been primarily used as an antiknock agent in gasoline to improve combustion efficiency and increase octane rating. [, , , ] Its addition to gasoline enhances fuel performance and reduces engine knocking, but it also raises concerns about the release of manganese compounds into the environment. [, , , ]

Q7: What are the potential health concerns associated with MMT exposure?

A7: Exposure to MMT and its combustion byproducts, particularly manganese compounds, has been linked to several health concerns. [, , , , ] Inhalation of manganese particulates is a primary route of exposure, potentially leading to manganism, a neurological disorder with symptoms resembling Parkinson's disease. [, , , , ] Studies have shown that MMT exposure can induce oxidative stress, mitochondrial dysfunction, and apoptosis in various cell types, particularly dopaminergic neurons, raising concerns about its potential neurotoxic effects. [, , , ]

Q8: What happens to MMT released into the environment?

A8: The environmental fate of MMT is complex and depends on factors like sunlight exposure and the presence of microorganisms. [, ] While relatively stable in dark, subsurface environments, MMT quickly breaks down in sunlight, forming various byproducts. [] Some of these byproducts, especially manganese compounds, can accumulate in soil and water, posing potential risks to ecosystems and human health. [, , , ]

Q9: How does MMT contribute to atmospheric manganese levels?

A9: The combustion of MMT in gasoline engines releases manganese compounds, primarily manganese oxides, into the atmosphere. [, , ] Studies conducted in Montreal, Canada, where MMT was widely used, demonstrated a significant decrease in atmospheric manganese levels following the removal of MMT from gasoline. [] This finding confirms that MMT combustion contributes significantly to airborne manganese, which can deposit on surfaces and pose potential inhalation risks. [, , ]

Q10: How is MMT detected and quantified in environmental and biological samples?

A10: Several analytical techniques are employed to detect and quantify MMT and its byproducts in various matrices. [, , , , ]

    Q11: Are there any alternatives to MMT as an antiknock agent?

    A11: Yes, several alternatives to MMT as an antiknock agent are available, each with its own benefits and drawbacks. [, ]

      Q12: What factors should be considered when evaluating alternatives to MMT?

      A12: When considering alternatives to MMT, several factors warrant careful evaluation: [, ]

        Q13: What research infrastructure and resources are crucial for advancing our understanding of MMT?

        A13: A multifaceted approach incorporating various research tools and resources is essential to further elucidate the properties and effects of MMT. [, , ]

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